molecular formula C42H72O9 B6596214 (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate CAS No. 799812-76-3

(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate

Cat. No. B6596214
CAS RN: 799812-76-3
M. Wt: 721.0 g/mol
InChI Key: VUMJZTCVWBBKRP-PSXMRANNSA-N
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Description

(2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate, also known as BHDP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BHDP is a derivative of salicylic acid and is synthesized through a multi-step process.

Scientific Research Applications

Gallic Acid: A Model for Understanding Applications of Trihydroxybenzoates

Gallic acid, a compound closely related to trihydroxybenzoates in terms of having a 3,4,5-trihydroxybenzoate structure, offers insight into potential scientific applications of structurally related compounds. Gallic acid is widely recognized for its antioxidant properties, serving as a model for studying the roles of similar compounds in various research contexts.

Antioxidant and Anti-inflammatory Applications : Research on gallic acid highlights its potent antioxidant and anti-inflammatory effects. This suggests that compounds with trihydroxybenzoate groups could be explored for their potential to mitigate oxidative stress and inflammation-related disorders (Bai et al., 2020).

Environmental and Material Science : The study of brominated flame retardants, including compounds with benzoate structures, emphasizes the environmental persistence and potential toxic effects of such chemicals, pointing to the need for research into safer alternatives and degradation pathways (Zuiderveen et al., 2020).

Analytical Chemistry : The development of analytical methods to measure antioxidant capacity, such as those involving trihydroxybenzoate derivatives, underpins their scientific applications in evaluating the antioxidant potential of various substances (Ilyasov et al., 2020).

properties

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(45)49-33-36(34-50-42(48)35-31-37(43)41(47)38(44)32-35)51-40(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,36,43-44,47H,3-30,33-34H2,1-2H3/t36-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMJZTCVWBBKRP-PSXMRANNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677182
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799812-76-3
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 3,4,5-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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